molecular formula C22H23ClN4O2 B2594398 6-(4-benzylpiperazin-1-yl)-3-(5-chloro-2-methylphenyl)pyrimidine-2,4(1H,3H)-dione CAS No. 847399-03-5

6-(4-benzylpiperazin-1-yl)-3-(5-chloro-2-methylphenyl)pyrimidine-2,4(1H,3H)-dione

Cat. No. B2594398
CAS RN: 847399-03-5
M. Wt: 410.9
InChI Key: IRCCQHYVHDFOGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(4-benzylpiperazin-1-yl)-3-(5-chloro-2-methylphenyl)pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C22H23ClN4O2 and its molecular weight is 410.9. The purity is usually 95%.
BenchChem offers high-quality 6-(4-benzylpiperazin-1-yl)-3-(5-chloro-2-methylphenyl)pyrimidine-2,4(1H,3H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(4-benzylpiperazin-1-yl)-3-(5-chloro-2-methylphenyl)pyrimidine-2,4(1H,3H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antibacterial Activity

Microwave Assisted Synthesis and Antibacterial Activity : A study by Merugu, Ramesh, and Sreenivasulu (2010) discussed the synthesis of benzyl piperazine with pyrimidine and isoindolinedione derivatives under microwave irradiation. The newly synthesized compounds demonstrated significant antibacterial activity. This research suggests the potential of similar compounds in developing new antibacterial agents (Merugu, Ramesh, & Sreenivasulu, 2010).

Anticonvulsant Properties

Anticonvulsant Properties of Piperazine Derivatives : Jurczyk et al. (2005) synthesized and tested a series of piperazine derivatives for anticonvulsant activity. The study highlights the potential of these compounds in treating convulsive disorders, suggesting that related compounds might also exhibit similar therapeutic properties (Jurczyk et al., 2005).

Receptor Affinities

Ligands for Receptors : Romeo et al. (1993) investigated derivatives of 3-phenylpiperazinylethyl pyrimido as ligands for α1-adrenoceptor and 5HT1A-receptor. This research provides a foundation for understanding how structural modifications can enhance receptor affinity, potentially guiding the development of novel therapeutic agents (Romeo et al., 1993).

Antithrombotic Applications

Synthesis of Antithrombotic Compounds : Furrer, Wágner, and Fehlhaber (1994) explored the synthesis of antithrombotic pyrido pyrimidine diones, indicating the potential of similar compounds in the development of treatments for thrombosis (Furrer, Wágner, & Fehlhaber, 1994).

Anticancer and Anti-inflammatory Agents

Novel Pyrazolopyrimidines Derivatives : Rahmouni et al. (2016) synthesized a series of pyrazolopyrimidines derivatives and evaluated their anticancer and anti-5-lipoxygenase activities. These findings underscore the potential of such compounds in cancer and inflammation-related research (Rahmouni et al., 2016).

properties

IUPAC Name

6-(4-benzylpiperazin-1-yl)-3-(5-chloro-2-methylphenyl)-1H-pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23ClN4O2/c1-16-7-8-18(23)13-19(16)27-21(28)14-20(24-22(27)29)26-11-9-25(10-12-26)15-17-5-3-2-4-6-17/h2-8,13-14H,9-12,15H2,1H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRCCQHYVHDFOGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)N2C(=O)C=C(NC2=O)N3CCN(CC3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.